[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid [{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid
Brand Name: Vulcanchem
CAS No.: 1142215-88-0
VCID: VC2297597
InChI: InChI=1S/C20H24N2O6/c1-26-16-9-7-15(8-10-16)22(13-19(24)25)12-18(23)21-11-14-5-4-6-17(27-2)20(14)28-3/h4-10H,11-13H2,1-3H3,(H,21,23)(H,24,25)
SMILES: COC1=CC=C(C=C1)N(CC(=O)NCC2=C(C(=CC=C2)OC)OC)CC(=O)O
Molecular Formula: C20H24N2O6
Molecular Weight: 388.4 g/mol

[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid

CAS No.: 1142215-88-0

Cat. No.: VC2297597

Molecular Formula: C20H24N2O6

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid - 1142215-88-0

Specification

CAS No. 1142215-88-0
Molecular Formula C20H24N2O6
Molecular Weight 388.4 g/mol
IUPAC Name 2-(N-[2-[(2,3-dimethoxyphenyl)methylamino]-2-oxoethyl]-4-methoxyanilino)acetic acid
Standard InChI InChI=1S/C20H24N2O6/c1-26-16-9-7-15(8-10-16)22(13-19(24)25)12-18(23)21-11-14-5-4-6-17(27-2)20(14)28-3/h4-10H,11-13H2,1-3H3,(H,21,23)(H,24,25)
Standard InChI Key GJJBNXCXPKMKET-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N(CC(=O)NCC2=C(C(=CC=C2)OC)OC)CC(=O)O
Canonical SMILES COC1=CC=C(C=C1)N(CC(=O)NCC2=C(C(=CC=C2)OC)OC)CC(=O)O

Introduction

Chemical Identity and Nomenclature

[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid is a synthetic compound with significant nomenclature complexity reflecting its structural sophistication. This substance is registered under the Chemical Abstracts Service (CAS) number 1142215-88-0, providing a unique identifier in chemical databases worldwide . The compound is also known by its alternative systematic name N-[2-[[(2,3-Dimethoxyphenyl)methyl]amino]-2-oxoethyl]-N-(4-methoxyphenyl)glycine, which helps describe its core glycine structure with its various functional group modifications . These naming conventions adhere to International Union of Pure and Applied Chemistry (IUPAC) guidelines, ensuring consistency in scientific literature and chemical cataloguing systems across different research platforms and commercial repositories.

Structural Features and Chemical Properties

The molecular architecture of [{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid reveals a sophisticated arrangement of functional groups designed to enable specific chemical interactions. At its core, the compound features a glycine backbone that has been extensively modified with both a methoxyphenyl group and a dimethoxyphenyl moiety . This structural foundation provides the compound with a unique chemical signature that distinguishes it from simpler amino acid derivatives. The presence of the 2,3-dimethoxybenzyl group creates an asymmetric electronic distribution within the molecule, potentially facilitating specialized interactions with biological targets through π-stacking or hydrophobic interactions that may influence its pharmacological profile.

The compound contains multiple functional groups that contribute to its chemical behavior. The carboxylic acid group (-COOH) of the glycine portion provides acidic properties and the potential for salt formation under appropriate pH conditions . This feature enhances the compound's potential solubility in aqueous environments at physiological pH. The secondary amine linkages within the structure serve as both hydrogen bond donors and acceptors, creating multiple points for intermolecular interactions with potential biological targets or solvent molecules . The amide bond (-C(=O)-NH-) provides rigidity to certain portions of the molecular structure while also offering additional hydrogen bonding capabilities. These combined functional elements create a molecule with significant potential for specific and directed interactions in biological systems.

The methoxy groups (-OCH3) distributed across the structure make significant contributions to the compound's chemical properties. These groups enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes . Additionally, the methoxy substituents influence the electronic properties of the phenyl rings to which they are attached, creating regions of increased electron density. This electronic modification affects the reactivity patterns of the aromatic rings and can influence how the molecule interacts with receptor sites or enzyme active centers. The strategic positioning of these methoxy groups at the 2,3-positions of one benzyl group and at the 4-position of the other phenyl ring creates an electronic distribution pattern that may be critical for specific molecular recognition events in biological systems.

Conformational Analysis and Structural Flexibility

The compound exhibits conformational flexibility due to several rotatable bonds in its structure. This flexibility is particularly evident in the connections between the aromatic rings and the amino acid backbone . The ability to adopt multiple conformations in solution is a significant feature of this molecule, as it may allow it to adapt its three-dimensional structure to fit specific binding pockets or interaction surfaces in biological systems. The methoxy substituents on the phenyl rings introduce steric considerations that may restrict certain conformational states, potentially directing the molecule toward preferred spatial arrangements that optimize its interactions with biological targets.

Research Limitations and Future Directions

The current understanding of [{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid is limited by several significant knowledge gaps apparent in the available literature. Most notably, there is a scarcity of detailed information regarding specific biological activities, pharmacokinetic properties, or targeted applications for this compound . This limitation represents a substantial opportunity for future research to elucidate the compound's biological profile through systematic screening against various targets and pathway analyses. Such investigations would be particularly valuable given the compound's structural features that suggest potential bioactivity. Comprehensive biological profiling would help position this compound within the broader landscape of bioactive small molecules and potentially identify novel applications in pharmaceutical research or chemical biology.

Another significant limitation is the absence of detailed synthetic methodologies in the available literature . Understanding efficient synthetic routes to this compound would be valuable for researchers seeking to prepare it or develop structural analogs for structure-activity relationship studies. Future research could focus on developing optimized synthetic approaches that improve yield, purity, or scalability. Such methodological advances would facilitate broader access to this compound and potentially enable the development of focused libraries of structural analogs for comprehensive biological evaluation.

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